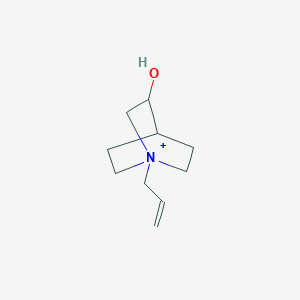![molecular formula C10H9NO4 B051206 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid CAS No. 119293-17-3](/img/structure/B51206.png)
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid (EFPC) is an organic compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative that contains a furan ring fused to the pyridine ring. EFPC has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been shown to have low toxicity, making it a safe compound to use in experiments. However, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. One area of research is the development of new drugs based on 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of research is the exploration of the potential use of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid in the treatment of neurodegenerative diseases. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been shown to have neuroprotective properties, which may make it a useful treatment for these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with 2,3-dichloropyridine, followed by esterification with ethanol. The resulting product is then subjected to a series of chemical reactions that yield 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid with good purity.
Applications De Recherche Scientifique
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
119293-17-3 |
|---|---|
Nom du produit |
3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
3-ethoxyfuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-7-6-4-3-5-11-9(6)15-8(7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
LJEPXMFDWNOKHO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(OC2=C1C=CC=N2)C(=O)O |
SMILES canonique |
CCOC1=C(OC2=C1C=CC=N2)C(=O)O |
Synonymes |
Furo[2,3-b]pyridine-2-carboxylic acid, 3-ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




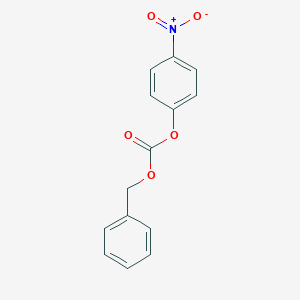

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
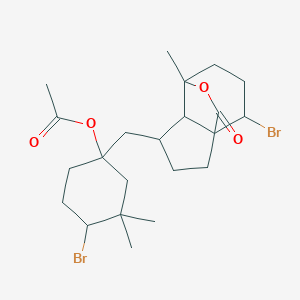
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
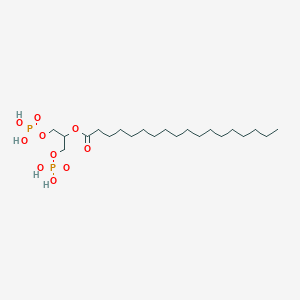
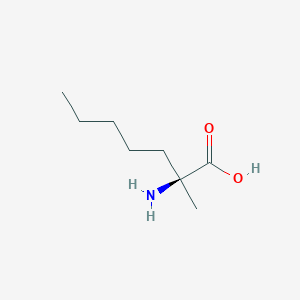

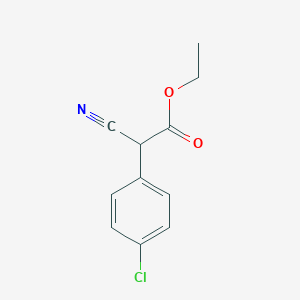
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
